![molecular formula C18H18F3NO4S B7681596 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide
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Overview
Description
2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as TFB-TBOA, is a selective glutamate transporter inhibitor that has been studied extensively for its ability to modulate glutamate neurotransmission.
Mechanism of Action
2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting these transporters, 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide increases the concentration of glutamate in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide can increase the release of glutamate from neurons, leading to enhanced excitatory neurotransmission. In vivo studies have shown that 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide can modulate synaptic plasticity and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide is its potency and selectivity as a glutamate transporter inhibitor. This makes it an ideal tool for studying glutamate neurotransmission in vitro and in vivo. However, 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are many potential future directions for research on 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide. One area of interest is the development of more potent and selective glutamate transporter inhibitors based on the structure of 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide. Another area of research is the use of 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide as a tool for studying the role of glutamate neurotransmission in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide may have potential applications in drug discovery for the treatment of these and other neurological disorders.
Synthesis Methods
The synthesis of 2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide involves the reaction of 2-ethylsulfonylbenzamide with 3-(2,2,2-trifluoroethoxy)benzyl bromide in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. This compound has been shown to be a potent inhibitor of glutamate transporters, which are important in regulating glutamate neurotransmission in the brain.
properties
IUPAC Name |
2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-2-27(24,25)16-9-4-3-8-15(16)17(23)22-11-13-6-5-7-14(10-13)26-12-18(19,20)21/h3-10H,2,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPLCTBEEKBXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide |
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